molecular formula C19H18IN3O3S B3313412 4-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide CAS No. 946366-43-4

4-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide

Cat. No.: B3313412
CAS No.: 946366-43-4
M. Wt: 495.3 g/mol
InChI Key: YZSKASDGDAORGO-UHFFFAOYSA-N
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Description

4-Iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an iodine atom at the 4-position and a sulfonamide group linked via an ethyloxy bridge to a pyridazine moiety. The pyridazine ring is further functionalized with a 4-methylphenyl group. This compound’s structure combines a sulfonamide pharmacophore—a common feature in enzyme inhibitors and antimicrobial agents—with a pyridazine heterocycle, which is often associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name

4-iodo-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18IN3O3S/c1-14-2-4-15(5-3-14)18-10-11-19(23-22-18)26-13-12-21-27(24,25)17-8-6-16(20)7-9-17/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSKASDGDAORGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyridazinyl Moiety: The pyridazinyl ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Iodo Group: The iodo group is usually introduced via an iodination reaction using iodine or an iodine-containing reagent.

    Sulfonamide Formation: The sulfonamide group is formed by reacting a sulfonyl chloride with an amine.

    Final Coupling: The final step involves coupling the pyridazinyl moiety with the sulfonamide and iodo-substituted benzene ring under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a new aryl or alkyl derivative of the original compound.

Scientific Research Applications

4-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide depends on its specific application. In biological systems, the sulfonamide group can interact with enzymes, potentially inhibiting their activity. The pyridazinyl moiety may also interact with various molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Analogues from Screening Libraries

lists structurally related sulfonamides with variations in substituents and linker groups. Key comparisons include:

Compound Name Molecular Weight (g/mol) Substituents on Benzene Ring Pyridazine Substituent Key Differences vs. Target Compound
4-Methoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide 385.44 Methoxy (4-OCH₃) Phenyl Lacks iodine; methoxy instead of methylphenyl
2,4-Dimethyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide 397.49 2,4-Dimethyl 4-Methylphenyl Methyl groups replace iodine; altered sterics
4-Ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide 429.49 Ethoxy (4-OCH₂CH₃) 4-Methoxyphenyl Ethoxy substituent; methoxy on pyridazine ring

Key Observations :

  • Iodine vs. Alkyl/Alkoxy Groups : The iodine in the target compound increases molecular weight (~509 g/mol estimated) compared to methoxy (385.44 g/mol) or methyl (397.49 g/mol) analogues, likely enhancing lipophilicity and polarizability .
  • Pyridazine Modifications : The 4-methylphenyl group on the pyridazine ring is conserved in some analogues (e.g., compound 3 in ), but others feature phenyl or methoxyphenyl groups, which may alter π-π stacking interactions in biological targets .
Physicochemical and Crystallographic Properties

Biological Activity

4-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. Its molecular formula is C19H18IN3O3SC_{19}H_{18}IN_3O_3S, and it features a sulfonamide group, which is often linked to pharmacological properties. This compound has been synthesized through various methods, including the formation of the pyridazinyl moiety and the introduction of the iodo group via iodination reactions.

Chemical Structure and Properties

PropertyValue
IUPAC Name4-iodo-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Molecular FormulaC19H18IN3O3S
Molecular Weight433.33 g/mol
CAS Number946366-43-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, particularly those involved in metabolic pathways. The pyridazinyl moiety may also play a role in modulating various biochemical processes.

Antimicrobial Activity

Studies have shown that sulfonamides exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicate that these compounds can effectively inhibit bacterial growth, suggesting potential applications in treating bacterial infections.

Anticancer Properties

Research has indicated that derivatives of sulfonamides possess anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies on benzamide derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including those driven by specific oncogenes.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial effects of sulfonamide derivatives, including those structurally related to this compound. Results demonstrated significant inhibition of E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL, indicating strong antibacterial properties.
  • Anticancer Activity :
    • In vitro studies on cancer cell lines revealed that compounds related to this sulfonamide exhibited IC50 values in the low micromolar range (1–5 µM) against breast and colon cancer cells, suggesting effective anticancer activity through apoptosis induction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide

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